molecular formula C18H15F3N4O2 B14956999 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B14956999
M. Wt: 376.3 g/mol
InChI Key: KPTWBJNSRSBPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is a complex organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a benzotriazine ring fused with a butanamide moiety, along with a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzotriazine Ring: The benzotriazine ring is synthesized by reacting appropriate aromatic amines with nitrous acid, followed by cyclization.

    Attachment of Butanamide Moiety: The butanamide group is introduced through an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.

    Introduction of Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is incorporated via a nucleophilic substitution reaction, often using trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The trifluoromethyl phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The benzotriazine ring can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine: Shares the benzotriazine core but lacks the butanamide and trifluoromethyl phenyl groups.

    3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Another benzotriazine derivative with different substituents.

Uniqueness

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to its combination of the benzotriazine ring, butanamide moiety, and trifluoromethyl phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H15F3N4O2

Molecular Weight

376.3 g/mol

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)13-7-2-4-9-15(13)22-16(26)10-5-11-25-17(27)12-6-1-3-8-14(12)23-24-25/h1-4,6-9H,5,10-11H2,(H,22,26)

InChI Key

KPTWBJNSRSBPHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.